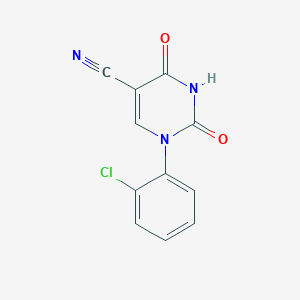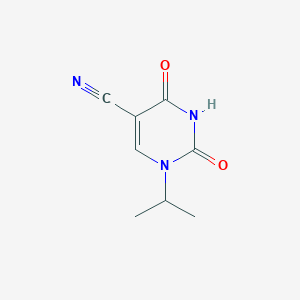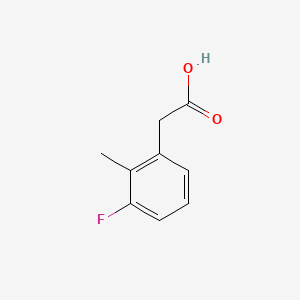
2,5-Dimetilciclohexano-1,3-diona
Descripción general
Descripción
Aplicaciones Científicas De Investigación
2,5-Dimethylcyclohexane-1,3-dione has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
2,5-Dimethylcyclohexane-1,3-dione, also known as dimedone, is a cyclic 1,3-diketone . It is used as a reagent for various analytical techniques and as a synthon for the synthesis of several spiro and heterocyclic compounds
Mode of Action
Dimedone is known to undergo one-pot two-component Aldol-Michael addition reactions with different arylaldehydes to provide trimolecular Michael adducts . This reaction is mediated by diethylamine in an aqueous medium .
Biochemical Pathways
It is known that dimedone derivatives can be converted by way of their hydrazides to the corresponding azides .
Pharmacokinetics
It is known that dimedone is a solid compound that is sparingly soluble in water but soluble in ethanol, methanol, chloroform, acetic acid, benzene, and 50% alcohol-water solution .
Result of Action
It is known that dimedone and its derivatives have been used in the synthesis of compounds with various biological activities, including anticancer, antioxidant, spasmolytic, anti-anaphylactic, anti-hiv, and antibacterial activities .
Action Environment
It is known that dimedone is stable in its dry crystalline form, but its aqueous solution can easily decompose or be oxidized when kept in the dark .
Análisis Bioquímico
Biochemical Properties
2,5-Dimethylcyclohexane-1,3-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of its notable interactions is with thymidine phosphorylase, where it acts as an inhibitor. This interaction is crucial in the study of cancer and other diseases where thymidine phosphorylase is involved. Additionally, 2,5-Dimethylcyclohexane-1,3-dione has been shown to inhibit urease and β-glucuronidase, enzymes that are important in nitrogen metabolism and detoxification processes, respectively .
Cellular Effects
The effects of 2,5-Dimethylcyclohexane-1,3-dione on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cell lines such as PC-3 and HeLa, 2,5-Dimethylcyclohexane-1,3-dione exhibits cytotoxic effects, leading to cell death. This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, making it a valuable tool in cancer research .
Molecular Mechanism
At the molecular level, 2,5-Dimethylcyclohexane-1,3-dione exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with thymidine phosphorylase involves the formation of a stable complex that prevents the enzyme from catalyzing its substrate. Similarly, the inhibition of urease and β-glucuronidase by 2,5-Dimethylcyclohexane-1,3-dione involves binding to the enzyme’s active site, leading to a decrease in their catalytic activity .
Temporal Effects in Laboratory Settings
The stability and degradation of 2,5-Dimethylcyclohexane-1,3-dione over time are important factors in its use in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to 2,5-Dimethylcyclohexane-1,3-dione leads to sustained inhibition of enzyme activity and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of 2,5-Dimethylcyclohexane-1,3-dione vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Threshold effects have been noted, where a certain dosage level is required to achieve the desired biochemical or cellular response. Toxic effects at high doses include liver and kidney damage, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
2,5-Dimethylcyclohexane-1,3-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is known to undergo oxidation and reduction reactions, leading to the formation of metabolites that can further participate in biochemical processes. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways and influence the overall metabolic state of cells .
Transport and Distribution
The transport and distribution of 2,5-Dimethylcyclohexane-1,3-dione within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Studies have shown that 2,5-Dimethylcyclohexane-1,3-dione can be transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 2,5-Dimethylcyclohexane-1,3-dione is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and mitochondria, where it interacts with target enzymes and proteins. Post-translational modifications and targeting signals play a role in directing 2,5-Dimethylcyclohexane-1,3-dione to these compartments, ensuring its proper function in biochemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5-Dimethylcyclohexane-1,3-dione is typically synthesized through a Michael addition reaction. The process involves the reaction of mesityl oxide with diethyl malonate in the presence of sodium methoxide . The reaction proceeds through a series of steps including aldol condensation, hydrolysis, and decarboxylation to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of 2,5-Dimethylcyclohexane-1,3-dione follows similar routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethylcyclohexane-1,3-dione undergoes various chemical reactions including:
Oxidation: It can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It reacts with aldehydes to form crystalline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Aldehydes are used in the presence of acidic or basic catalysts to form derivatives.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of crystalline derivatives with aldehydes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Cyclohexanedione: A parent compound with similar reactivity but lacks the methyl groups.
2,2-Dimethylcyclohexane-1,3-dione: Another derivative with different substitution patterns.
4,4-Dimethyl-1,3-cyclohexanedione: Similar in structure but with methyl groups at different positions.
Uniqueness
2,5-Dimethylcyclohexane-1,3-dione is unique due to its specific substitution pattern, which influences its reactivity and stability. The presence of methyl groups at the 2 and 5 positions enhances its ability to form stable crystalline derivatives with aldehydes, making it a valuable reagent in analytical and synthetic chemistry .
Propiedades
IUPAC Name |
2,5-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-5-3-7(9)6(2)8(10)4-5/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHBWVJGEGULBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383460 | |
| Record name | 2,5-dimethylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61621-47-4 | |
| Record name | 2,5-dimethylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1306118.png)

![4-(6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1306121.png)
